REACTION_CXSMILES
|
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([C:15]([S:17]C)=S)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]1.C>C(O)C>[CH3:1][NH:2][C:15]([C:9]1([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=2)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]1)=[S:17]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
methyl 2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbodithioate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1(SCCCC1)C(=S)SC
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The solution is then stirred for 16 hours at a temperature of about 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at a temperature of about 20° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed twice with ethanol (20 cc in total)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C
|
Type
|
CUSTOM
|
Details
|
A crystalline crude product (7.8 g) is thus obtained
|
Type
|
DISSOLUTION
|
Details
|
which is redissolved
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
FILTRATION
|
Details
|
which is filtered hot
|
Type
|
TEMPERATURE
|
Details
|
the filtrate is then cooled for 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed twice with ethanol (20 cc in total)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=S)C1(SCCCC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |